Xamoterol β-D-Glucuronide
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Overview
Description
Preparation Methods
The synthesis of Xamoterol β-D-Glucuronide involves the glucuronidation of Xamoterol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis involves standard organic synthesis techniques .
Chemical Reactions Analysis
Xamoterol β-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Xamoterol β-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a biochemical reagent in various chemical analyses and experiments.
Industry: It is used in the production of biochemical reagents and in proteomics research.
Mechanism of Action
Xamoterol β-D-Glucuronide exerts its effects by interacting with β1-adrenergic receptors. It acts as a partial agonist, modulating the sympathetic control of the heart without significant action on β2-adrenergic receptors . This selective activity helps improve systolic and diastolic function in heart failure patients .
Comparison with Similar Compounds
Similar compounds to Xamoterol β-D-Glucuronide include:
Xamoterol: The parent compound, used as a cardiac stimulant.
Prenalterol: Another β1-adrenergic receptor agonist with similar therapeutic applications.
Alifedrine: A compound with similar adrenergic receptor activity.
This compound is unique due to its glucuronidation, which enhances its solubility and modifies its pharmacokinetic properties .
Properties
CAS No. |
93491-13-5 |
---|---|
Molecular Formula |
C₂₂H₃₃N₃O₁₁ |
Molecular Weight |
515.51 |
Synonyms |
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-(2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid; 4-[2-Hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]phenyl-β-D-glucopyranosiduronic |
Origin of Product |
United States |
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